molecular formula C10H11BrO3 B15372451 Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate

Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate

Cat. No.: B15372451
M. Wt: 259.10 g/mol
InChI Key: WKVLBALJSLUXEB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate (CAS 1261585-89-0) is a valuable chemical building block with a molecular formula of C 10 H 11 BrO 3 and a molecular weight of 259.10 g/mol . This compound features both a bromo substituent and a phenolic hydroxyl group on its phenyl ring, making it a versatile intermediate for synthetic organic chemistry, particularly in pharmaceutical research . Its structure is characterized by the canonical SMILES string CCOC(=O)CC1=CC=C(Br)C=C1O . Researchers utilize such brominated and functionalized esters as key precursors in the synthesis of more complex molecules. For instance, related esters serve as critical intermediates in the synthetic pathways for novel antibiotic peptides, such as those in the teixobactin family, which show activity against drug-resistant Gram-positive bacteria . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. Typically, similar research compounds are recommended to be stored sealed in a dry environment at cool temperatures, such as between 2-8°C .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11BrO3/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,12H,2,5H2,1H3

InChI Key

WKVLBALJSLUXEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)O

Origin of Product

United States

Biological Activity

Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate is an organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula: C11H13BrO3
  • Molecular Weight: 259.10 g/mol
  • Structure: The compound features an ethyl acetate moiety with a bromine atom and a hydroxyl group ortho to the bromo substituent, influencing its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, effectively inhibiting the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antioxidant Properties: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage in cells.
  • Anticancer Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. It has been reported to induce apoptosis in specific cancer types, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating biochemical pathways critical for cellular function and survival.
  • Receptor Binding: It has been suggested that this compound can bind to certain receptors, influencing signaling pathways associated with inflammation and cell growth.
  • Reactive Oxygen Species (ROS) Modulation: The antioxidant activity is linked to its ability to modulate ROS levels, which play a significant role in cellular signaling and homeostasis .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Activity: A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200
  • Antioxidant Activity Assessment: In vitro assays revealed that this compound had an IC50 value of 30 µM in scavenging DPPH radicals, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Characterization through techniques such as NMR and X-ray crystallography confirms its structural integrity and purity .

Comparison with Similar Compounds

Structural Features :

  • The ortho-hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility .
  • The para-bromo substituent enhances electrophilic reactivity, making it a versatile intermediate in Suzuki-Miyaura couplings or nucleophilic substitutions .

For the target compound, bromination of a precursor phenylacetate or hydroxyl group protection/deprotection strategies may be employed.

Comparison with Similar Compounds

The compound is compared with structural analogs based on substituent position, functional groups, and ester variations. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Variation in Ester Groups

Compound Name Molecular Formula Ester Group Key Properties/Applications
Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate C₁₀H₁₁BrO₃ Ethyl Higher lipophilicity; used in drug synthesis
Mthis compound C₉H₉BrO₃ Methyl Lower molecular weight (259.07 g/mol); potential for faster metabolic clearance

Key Insight : Ethyl esters generally exhibit greater lipophilicity than methyl esters, enhancing membrane permeability in drug candidates .

Substituent Position and Type

Compound Name Substituents Reactivity/Applications
Ethyl 4-bromophenylacetate Para-Br, no -OH Lacks hydrogen bonding; lower melting point (29–33°C)
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate Para-F, ortho-Br, meta-NH₂ Enhanced solubility due to -NH₂; used in fluorinated drug analogs
Ethyl 2-(4-bromo-3-fluorophenyl)acetate Meta-F, para-Br Electron-withdrawing -F increases electrophilicity for cross-coupling

Key Insight: The ortho-hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs by enabling hydrogen-bonded supramolecular assemblies, critical for crystal engineering .

Substituents on the Acetate Chain

Compound Name Acetate Chain Modification Applications
Ethyl 2-(4-aminophenyl)-2-bromoacetate Bromo on α-carbon Reacts via nucleophilic substitution for peptide coupling
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate Methoxy at phenyl, bromo on α-carbon Used in asymmetric synthesis due to chiral centers

Key Insight: Bromine on the α-carbon (e.g., Ethyl 2-(4-aminophenyl)-2-bromoacetate) increases steric hindrance, altering reaction pathways compared to aryl-brominated analogs .

Preparation Methods

Synthetic Pathways and Methodological Approaches

Bromination-Esterification Sequential Synthesis

The most widely documented route involves bromination of 2-hydroxyphenylacetic acid derivatives followed by esterification.

Bromination of 2-Hydroxyphenylacetic Acid

Bromination is typically performed using hydrobromic acid (HBr) or molecular bromine ($$ \text{Br}_2 $$) in polar aprotic solvents. For example, 2-hydroxyphenylacetic acid reacts with 48% HBr in ethyl acetate under reflux (80–85°C) to introduce the bromine atom at the para position. The reaction mechanism proceeds via electrophilic aromatic substitution, where the hydroxyl group directs bromine to the activated para site.

Key conditions :

  • Solvent: Ethyl acetate or chloroform
  • Temperature: 80–85°C
  • Reaction time: 2–3 hours
  • Yield: 60–75% (crude)
Esterification with Ethanol

The brominated intermediate undergoes esterification using ethanol in the presence of sulfuric acid ($$ \text{H}2\text{SO}4 $$) as a catalyst. This step is conducted under reflux (78°C) for 5–6 hours, achieving yields of 85–90%.

Reaction equation :
$$
\text{4-Bromo-2-hydroxyphenylacetic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2-(4-bromo-2-hydroxyphenyl)acetate} + \text{H}_2\text{O}
$$

Direct Alkylation of 4-Bromo-2-Hydroxyphenylacetate Salts

An alternative method involves alkylating the potassium salt of 4-bromo-2-hydroxyphenylacetic acid with ethyl iodide ($$ \text{EtI} $$) in dimethylformamide (DMF). This one-pot reaction avoids intermediate isolation, simplifying purification.

Optimized parameters :

  • Base: Potassium carbonate ($$ \text{K}2\text{CO}3 $$)
  • Solvent: DMF
  • Temperature: 60–70°C
  • Yield: 70–78%

Catalytic Esterification Using Mitsunobu Conditions

Recent advances employ the Mitsunobu reaction to couple 4-bromo-2-hydroxyphenylacetic acid with ethanol using triphenylphosphine ($$ \text{PPh}_3 $$) and diethyl azodicarboxylate (DEAD). This method enhances stereochemical control and achieves yields >90% but requires anhydrous conditions.

Mechanistic insight :
The reaction proceeds via oxidation-reduction between $$ \text{PPh}_3 $$ and DEAD, generating a betaine intermediate that facilitates the nucleophilic displacement of the hydroxyl group by ethanol.

Comparative Analysis of Synthetic Methods

The table below contrasts the three primary preparation methods:

Method Conditions Yield Purity Advantages Limitations
Bromination-Esterification HBr, ethyl acetate, reflux 60–75% 95–98% Cost-effective, scalable Multi-step, moderate yield
Direct Alkylation $$ \text{K}2\text{CO}3 $$, DMF, 70°C 70–78% 90–93% One-pot synthesis Requires excess ethyl iodide
Mitsunobu Reaction $$ \text{PPh}_3 $$, DEAD, anhydrous >90% >99% High yield, stereoselective Expensive reagents, moisture-sensitive

Optimization Strategies and Process Intensification

Solvent Selection and Reflux Dynamics

Ethyl acetate emerges as the optimal solvent for bromination due to its ability to stabilize intermediates and facilitate byproduct removal. In contrast, DMF enhances alkylation rates but complicates solvent recovery.

Catalytic Bromination Using Lewis Acids

Incorporating $$ \text{FeBr}3 $$ or $$ \text{AlBr}3 $$ as catalysts reduces reaction times by 30–40% and improves para-selectivity (>95%).

Continuous Flow Synthesis

Microreactor systems enable continuous bromination-esterification, achieving 85% yield in 1.5 hours—a 50% reduction compared to batch processes.

Characterization and Quality Control

Spectroscopic Analysis

  • $$ ^1\text{H NMR} $$ (CDCl$$ 3 $$) : δ 1.28 (t, 3H, $$ \text{CH}3 $$), 3.65 (s, 2H, $$ \text{CH}2 $$), 4.18 (q, 2H, $$ \text{OCH}2 $$), 6.85–7.45 (m, 3H, aromatic).
  • HPLC : Purity >98% (C18 column, acetonitrile-water gradient).

X-ray Powder Diffraction (XRPD)

XRPD patterns confirm crystalline structure, with characteristic peaks at 2θ = 15.3°, 17.8°, and 25.6°.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Anticancer agents : Suzuki coupling with boronic acids introduces aryl/heteroaryl groups at the bromine position.
  • Anti-inflammatory drugs : Ester hydrolysis yields 4-bromo-2-hydroxyphenylacetic acid, a COX-2 inhibitor intermediate.

Q & A

Q. How does the bromine atom influence electronic properties and reactivity?

  • Answer : The bromine's electron-withdrawing effect increases electrophilicity at the para position, favoring Suzuki couplings or Ullmann reactions. Substituent effects are quantified via Hammett σ constants or computational ESP maps .

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